molecular formula C13H9F3N4S B5838960 N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine

N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B5838960
M. Wt: 310.30 g/mol
InChI Key: TWBUONOBOQAMRP-UHFFFAOYSA-N
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Description

N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to a substituted pyrimidine moiety. The pyrimidine ring is functionalized with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6, while the benzothiazole contributes a sulfur atom and an aromatic amine group. The molecular formula is C₁₂H₁₀F₃N₄S, with a calculated molecular weight of 299.3 g/mol.

Properties

IUPAC Name

N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4S/c1-7-6-10(13(14,15)16)19-11(17-7)20-12-18-8-4-2-3-5-9(8)21-12/h2-6H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBUONOBOQAMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common approach is the reaction of 2-aminobenzothiazole with 4-methyl-6-(trifluoromethyl)pyrimidine-2-chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs are pyrimidin-2-amine derivatives with variations in substituents and core heterocycles. Key examples include:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine Benzothiazole + pyrimidine -CF₃ (C6), -CH₃ (C4) 299.3 Combines aromatic thiazole and electron-withdrawing -CF₃ Synthesized via nucleophilic substitution
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine Piperidine + pyrimidine -CF₃ (C6), -CH₃ (C4) 165.24 Aliphatic amine enhances solubility; lacks aromaticity of benzothiazole
4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5) Pyrimidine -NO₂ (phenyl), -F (phenyl) 428.4 Nitro group increases reactivity; fluorophenyl enhances lipophilicity
N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine Benzimidazole + pyrimidine + naphthalene -CF₃, naphthyloxy 527.5 Extended π-system for DNA intercalation; higher molecular weight
6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine Benzothiazole -F (C6), imidazole-propyl 284.3 Fluorine enhances metabolic stability; imidazole enables hydrogen bonding

Key Research Findings and Hypotheses

  • Hypothesized Applications : The trifluoromethyl-pyrimidine motif is prevalent in kinase inhibitors and radiosensitizers (e.g., ). The benzothiazole core may confer specificity for thiazole-sensitive targets, such as tubulin or DNA repair enzymes.
  • Metabolic Stability: Fluorine () and trifluoromethyl groups (target compound) resist oxidative metabolism, extending half-life compared to non-halogenated analogs.
  • Toxicity Considerations : Nitro groups (e.g., PPA5) may increase toxicity risks, whereas morpholine-containing analogs () could offer safer profiles due to improved solubility .

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